molecular formula C5H6ClFN2 B11809606 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

Cat. No.: B11809606
M. Wt: 148.56 g/mol
InChI Key: KCESVJNWWOXNIU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a versatile heterocyclic building block designed for research and development in medicinal chemistry and material science. Pyrazole derivatives are privileged scaffolds in drug discovery due to their wide spectrum of biological activities and their ability to interact with diverse biological targets . The specific substitution pattern on this compound—featuring a 2-chloroethyl chain on one nitrogen and a fluorine atom at the 4-position of the ring—makes it a valuable intermediate for the synthesis of more complex molecules. The electron-rich, aromatic pyrazole core is a five-membered ring structure containing two adjacent nitrogen atoms, which allows for multiple modes of interaction with enzymes and receptors . Researchers utilize such fluorinated pyrazoles to develop novel compounds with potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The chloroethyl side chain offers a reactive handle for further functionalization, such as in the creation of molecular hybrids or the modulation of physicochemical properties in lead optimization campaigns. This reagent is provided as a high-purity compound to ensure reliable and reproducible results in synthetic applications. It is intended for use by qualified researchers in laboratory settings only. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6ClFN2

Molecular Weight

148.56 g/mol

IUPAC Name

1-(2-chloroethyl)-4-fluoropyrazole

InChI

InChI=1S/C5H6ClFN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2

InChI Key

KCESVJNWWOXNIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCl)F

Origin of Product

United States

Synthetic Methodologies for 1 2 Chloroethyl 4 Fluoro 1h Pyrazole and Its Analogues

Precursor Synthesis Strategies for 4-Fluoropyrazole

The formation of the 4-fluoropyrazole core is a critical initial step. Various methodologies have been developed to introduce a fluorine atom at the C4 position of the pyrazole (B372694) ring, each with its own advantages and limitations.

Direct Fluorination Techniques and Fluorinating Agents

Direct fluorination of the pyrazole ring is a primary method for producing 4-fluoropyrazole. This approach involves the reaction of a pre-formed pyrazole with a suitable fluorinating agent. A variety of electrophilic fluorinating agents have been successfully employed for this purpose.

One of the most common and effective reagents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction of 1H-pyrazole with Selectfluor® can lead to the formation of 4-fluoro-1H-pyrazole. beilstein-journals.orgpublishatcj.com Studies have shown that the reaction of 3,5-diarylpyrazole substrates with Selectfluor™ in acetonitrile can yield 4-fluoropyrazole derivatives alongside 4,4-difluoro-1H-pyrazoles. chemicalbook.com The reaction conditions, such as the stoichiometry of the reagents and the reaction time, can be optimized to favor the formation of the desired monofluorinated product.

Another powerful fluorinating agent is elemental fluorine (F₂) itself, typically used as a dilute mixture with an inert gas like nitrogen (e.g., 10% F₂ in N₂). chemicalbook.com While highly reactive, controlled reactions with pyrazole substrates can afford 4-fluoropyrazoles. However, this method requires specialized equipment and careful handling due to the hazardous nature of fluorine gas.

N-Fluorobenzenesulfonimide (NFSI) is another electrophilic fluorinating agent that has been utilized for the fluorination of pyrazoles. olemiss.edu The choice of fluorinating agent often depends on the substrate's reactivity, desired selectivity, and safety considerations.

Table 1: Comparison of Fluorinating Agents for Pyrazole Fluorination

Fluorinating AgentAbbreviationAdvantagesDisadvantages
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Commercially available, relatively safe to handle, good yields. beilstein-journals.orgpublishatcj.comCan sometimes lead to difluorinated byproducts. chemicalbook.com
Elemental FluorineF₂Highly reactive, can be cost-effective for large-scale synthesis.Highly hazardous and corrosive, requires specialized equipment. chemicalbook.com
N-FluorobenzenesulfonimideNFSISolid, easy to handle, good for late-stage fluorination. olemiss.eduCan require specific reaction conditions for optimal results.

Condensation Reactions with Fluorinated Alkenes and Hydrazine Derivatives

An alternative to direct fluorination is the construction of the fluorinated pyrazole ring from acyclic fluorinated precursors. This often involves the condensation of a fluorinated three-carbon building block with a hydrazine derivative.

A notable example is the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine. In a typical procedure, hydrazine dihydrochloride is added to a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde in an ethanol-water mixture and heated. Following the reaction, basification and extraction yield 4-fluoro-1H-pyrazole. organic-chemistry.orgresearchgate.net This method provides a regioselective route to the desired isomer.

Another approach involves the use of β-fluoroenolate salts. For instance, potassium 2-cyano-2-fluoroethenolate can react with hydrazine derivatives to form 5-amino-4-fluoropyrazoles. mdpi.com While this yields a different substitution pattern, it demonstrates the utility of fluorinated alkene derivatives in constructing the pyrazole ring.

Continuous Flow Synthesis Approaches for Fluorinated Pyrazoles

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fluorinated pyrazoles, offering advantages in terms of safety, scalability, and reaction control. semanticscholar.orgresearchgate.net This methodology is particularly beneficial when dealing with hazardous reagents or intermediates.

A unified continuous flow assembly line has been developed for the synthesis of highly substituted pyrazoles. semanticscholar.org This system can involve sequential reactor coils for diazotization, cycloaddition, and subsequent modifications. While not explicitly detailed for 4-fluoropyrazole itself, the modular nature of this approach allows for the potential adaptation to its synthesis. For example, a flow process could be designed for the safe in-situ generation and reaction of a fluorinated precursor with hydrazine.

Furthermore, continuous gas/liquid–liquid/liquid flow processes have been described for the synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. This involves the reaction of a diketone with fluorine gas and hydrazine in a telescoped two-step process, highlighting the integration of direct fluorination within a continuous flow setup for enhanced safety and efficiency.

Alkylation and Functionalization for 1-(2-Chloroethyl) Moiety Introduction

Once the 4-fluoropyrazole precursor is obtained, the next crucial step is the introduction of the 2-chloroethyl group at the N1 position of the pyrazole ring.

N-Alkylation of Pyrazole with Halogenated Ethyl Precursors

The N-alkylation of pyrazoles is a well-established transformation. In the context of synthesizing 1-(2-chloroethyl)-4-fluoro-1H-pyrazole, this involves reacting 4-fluoropyrazole with a suitable halogenated ethyl precursor, such as 1-bromo-2-chloroethane or 1,2-dichloroethane.

A general procedure for the N-alkylation of pyrazoles involves the deprotonation of the pyrazole NH with a base, followed by reaction with the alkylating agent. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

For instance, the synthesis of various 1-(2-chloroethyl)pyrazole derivatives has been reported by reacting the corresponding pyrazole with an excess of 1,2-dichloroethane in the presence of a base. semanticscholar.org While this specific study did not use 4-fluoropyrazole as a substrate, the methodology is directly applicable. The reaction of 4-fluoropyrazole with 1-bromo-2-chloroethane or 1,2-dichloroethane under basic conditions would be the most direct route to this compound. The choice between 1-bromo-2-chloroethane and 1,2-dichloroethane often depends on reactivity, with the bromo- derivative being more reactive.

Phase-transfer catalysis (PTC) provides an alternative and often milder condition for N-alkylation. This method can be performed without a solvent and involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the pyrazole salt and the alkylating agent.

Dehydrohalogenation Routes for Vinylpyrazole Intermediates

While the primary focus is the synthesis of this compound, it is relevant to mention that this compound can serve as a precursor to other valuable pyrazole derivatives. One important reaction is dehydrohalogenation to form the corresponding 1-vinylpyrazole.

The treatment of 1-(2-chloroethyl)pyrazoles with a strong base, such as potassium hydroxide (KOH), can lead to the elimination of HCl and the formation of a vinyl group at the N1 position. This reaction is typically carried out in a suitable solvent like ethanol. This dehydrohalogenation route opens up possibilities for further functionalization of the pyrazole ring through reactions involving the vinyl group.

Regioselective Functionalization of the Pyrazole Ring in Relation to this compound Scaffold Development

The pyrazole ring possesses distinct electronic properties, with three carbon and two adjacent nitrogen atoms. quora.com The C-4 position is generally the most nucleophilic and electron-rich, while the C-3 and C-5 positions are more electrophilic. quora.comencyclopedia.pub This inherent reactivity guides the regioselectivity of various functionalization reactions. However, the substitution pattern and the reaction conditions can significantly influence the outcome. nih.gov In the context of a 4-fluoro-pyrazole scaffold, the presence of the fluorine atom at the C-4 position pre-occupies the most reactive site for electrophilic attack and influences the reactivity of the remaining C-H bonds.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds, providing direct access to a wide range of functionalized pyrazoles without the need for pre-functionalized starting materials. rsc.orgresearchgate.net These methods involve the activation of otherwise inert C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. elsevierpure.comnumberanalytics.com

Strategies often employ catalysts based on palladium (Pd), rhodium (Rh), or iridium (Ir). numberanalytics.com The regioselectivity of these reactions is typically controlled by a directing group within the substrate. In many pyrazole derivatives, the pyridine-like N2 nitrogen atom can act as an inherent Lewis basic directing group, guiding the metal catalyst to functionalize the adjacent C-5 position. researchgate.net This directed approach has been extensively used for the arylation, alkenylation, and alkynylation of the C-5 C-H bond. researchgate.net

For a scaffold like this compound, where the C-4 position is blocked, these C-H activation strategies become particularly valuable for introducing substituents at the C-3 and C-5 positions. The choice of catalyst, ligand, and reaction conditions can be tailored to selectively target these sites, enabling the synthesis of diverse analogues.

Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles

Reaction TypeCatalyst/ReagentsPosition FunctionalizedKey Features
Direct ArylationPd(OAc)2, Ligand (e.g., phosphines, carbenes)C-5 (directed by N2)Forms C-C bonds; avoids pre-halogenation of the pyrazole. researchgate.net
Alkenylation[RhCp*Cl2]2, AgSbF6C-5Direct introduction of vinyl groups.
SilylationPd catalystC-3/C-5Enables cyclization via activation of a C(sp3)−H bond alpha to a silicon atom. researchgate.net

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In the pyrazole ring, the C-4 position has the highest electron density, making it the primary site for electrophilic attack. quora.comrrbdavc.org Reactions such as halogenation, nitration, and sulfonation typically occur with high regioselectivity at this position in unsubstituted or N-substituted pyrazoles. rrbdavc.orgscribd.com

For the this compound scaffold, the C-4 position is already occupied by a fluorine atom. Fluorine is an electron-withdrawing group via induction but can also be a weak π-donor through resonance. As a substituent, it deactivates the ring toward further electrophilic substitution. However, if a reaction were to occur, it would direct incoming electrophiles to the ortho positions (C-3 and C-5). The precise outcome would depend on the specific electrophile and reaction conditions. Common electrophilic halogenating agents like N-halosuccinimides (NCS, NBS, NIS) are often used for this purpose. researchgate.net

Table 2: Common Electrophilic Aromatic Substitution Reactions on Pyrazole

ReactionReagentsElectrophileTypical Position of Substitution
NitrationHNO3 + H2SO4NO2+C-4 scribd.com
SulfonationFuming H2SO4SO3C-4 scribd.com
BrominationBr2 or NBSBr+C-4 researchgate.net
ThiocyanationPhICl2 and NH4SCNCl-SCNC-4 beilstein-journals.org

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). youtube.comijpcbs.com This reagent, a chloromethyliminium salt, is a mild electrophile that readily reacts with activated rings. chemistrysteps.com

For the pyrazole nucleus, the Vilsmeier-Haack reaction demonstrates excellent regioselectivity, introducing a formyl (-CHO) group almost exclusively at the C-4 position. nih.govresearchgate.netchemmethod.com This transformation is a cornerstone in pyrazole chemistry, as the resulting 4-formylpyrazole is a versatile synthetic intermediate. The aldehyde functionality can be easily converted into a wide array of other groups, allowing for extensive diversification of the pyrazole scaffold. mdpi.com While this method is not directly applicable to functionalize the already-substituted C-4 position of this compound, it is a critical step in the synthesis of 4-substituted analogues or in the pathway to precursors of the target molecule itself. For instance, a 4-formylpyrazole could be a precursor to which a fluorine atom is later introduced. arkat-usa.org

The general mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the C-4 position of the pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final 4-formylpyrazole. youtube.com

Electrooxidative functionalization represents a modern and sustainable approach to modifying aromatic and heterocyclic compounds. mdpi.comnih.gov This method uses electric current as a "green" oxidant, avoiding the need for often toxic and expensive chemical oxidants and metal catalysts. mdpi.comresearchgate.net By controlling the anode potential, chemists can achieve selective C-H functionalization under mild conditions. mdpi.com

This technique has been successfully applied to the C-H halogenation (chlorination, bromination, and iodination) of the pyrazole ring. researchgate.netmdpi.com The mechanism typically involves the electrooxidation of a halide salt (e.g., NaCl, KBr) to generate the corresponding halogen (Cl₂, Br₂), which then acts as the electrophile in a subsequent substitution reaction with the pyrazole. mdpi.com This process is highly efficient for introducing halogens at the C-4 position. rsc.org

Beyond halogenation, electrooxidation facilitates C-S and C-Se coupling through the anodic generation of reactive thiocyanating or selenocyanating species. beilstein-journals.orgmdpi.com It can also be used for C-N coupling reactions. researchgate.net For a substrate like this compound, electrooxidative methods could potentially be employed to introduce additional substituents at the C-3 or C-5 positions, offering a complementary strategy to transition-metal-catalyzed approaches.

Table 3: Comparison of Functionalization Methodologies for Pyrazole Scaffolds

MethodologyTypical ReagentsPrimary Target PositionAdvantages
Transition-Metal CatalysisPd, Rh, Ir complexesC-5 (directed), C-3High atom economy, direct C-H activation, broad scope. rsc.orgresearchgate.net
Electrophilic SubstitutionAcids, Halogens, NBSC-4Classic, well-understood reactions for many electrophiles. rrbdavc.org
Vilsmeier-Haack FormylationPOCl3, DMFC-4High regioselectivity, provides versatile aldehyde handle. researchgate.netchemmethod.com
Electrooxidative CouplingElectric current, Halide saltsC-4 (for halogenation)Environmentally friendly, mild conditions, avoids chemical oxidants. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the three-dimensional structure of molecules. For this compound, ¹H, ¹³C, and ¹⁵N NMR spectroscopy each offer unique and complementary insights into the molecular architecture.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyrazole ring and the 2-chloroethyl side chain.

The parent 4-fluoro-1H-pyrazole exhibits two signals for the ring protons at positions 3 and 5. semanticscholar.org Upon N-alkylation, these protons become chemically inequivalent. The proton at C5 (H-5) is typically shifted downfield compared to the proton at C3 (H-3) due to its proximity to the electronegative nitrogen atom of the N-substituted ring. Both signals are expected to appear as doublets due to coupling with the fluorine atom at C4 (⁴JHF).

The 2-chloroethyl group (-CH₂CH₂Cl) attached to the N1 position will give rise to two signals. These signals are expected to be triplets due to the vicinal coupling (³JHH) between the two adjacent methylene groups. The methylene group directly attached to the pyrazole nitrogen (N-CH₂) is expected to resonate at a lower field (further downfield) compared to the methylene group bearing the chlorine atom (Cl-CH₂), owing to the deshielding effect of the aromatic heterocyclic ring.

Based on data from analogous structures, the predicted ¹H NMR spectral data are summarized in the table below. sci-hub.strsc.org

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.6 - 7.8d~ 2-3 Hz (⁴JHF)H-5 (pyrazole ring)
~ 7.5 - 7.7d~ 4-5 Hz (⁴JHF)H-3 (pyrazole ring)
~ 4.4 - 4.6t~ 6-7 Hz (³JHH)N-CH₂
~ 3.9 - 4.1t~ 6-7 Hz (³JHH)Cl-CH₂

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated.

The carbons of the pyrazole ring (C3, C4, and C5) will show characteristic shifts influenced by the nitrogen atoms and the fluorine substituent. The C4 carbon, directly bonded to the highly electronegative fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly shifted downfield. The C3 and C5 carbons will also show smaller two-bond couplings (²JCF). N-alkylation typically influences the chemical shifts of C3 and C5. sci-hub.st

The two carbons of the 2-chloroethyl side chain will appear in the aliphatic region of the spectrum. The carbon atom attached to the nitrogen (N-CH₂) is expected to be more deshielded than the carbon atom bonded to chlorine (Cl-CH₂).

The predicted ¹³C NMR spectral data, including expected coupling constants, are detailed in the following table. sci-hub.stnih.gov

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~ 150 - 160¹JCF ≈ 240-260 HzC-4 (pyrazole ring)
~ 135 - 140²JCF ≈ 15-20 HzC-5 (pyrazole ring)
~ 125 - 130²JCF ≈ 10-15 HzC-3 (pyrazole ring)
~ 50 - 55N-CH₂
~ 40 - 45Cl-CH₂

¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in this compound are chemically distinct and are expected to have different chemical shifts.

The N1 atom is a pyrrole-type nitrogen, bonded to three other atoms (two carbons and the ethyl group), and is part of the aromatic system. The N2 atom is a pyridine-type nitrogen, double-bonded to a carbon atom and single-bonded to the other nitrogen. The substitution at N1 and the fluorine at C4 will influence the electronic shielding of both nuclei. The N1 signal is expected to be at a higher field (less deshielded) compared to the N2 signal.

Predicted ¹⁵N NMR Chemical Shift Ranges for this compound

Nitrogen AtomPredicted Chemical Shift Range (δ, ppm)Notes
N-1~ -150 to -170Pyrrole-type, substituted
N-2~ -80 to -100Pyridine-type, unsubstituted

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that typically results in extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule.

For this compound, the molecular ion (M⁺˙) peak would be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, M⁺˙ and [M+2]⁺˙, separated by two mass units, with a characteristic ~3:1 intensity ratio.

Common fragmentation pathways for this molecule are expected to include:

Loss of a chlorine radical: [M - Cl]⁺

Cleavage of the N-C bond: This can lead to the formation of the 4-fluoropyrazole cation or the chloroethyl cation.

Formation of an aziridinium (B1262131) ion: A common fragmentation for 2-chloroethylamines, leading to a characteristic ion.

Fragmentation of the pyrazole ring: Involves the loss of neutral molecules like HCN, characteristic of pyrazole fragmentation. researchgate.net

Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment Structure/Loss
148/150[C₅H₆ClFN₂]⁺˙ (Molecular Ion, M⁺˙)
113[M - Cl]⁺
86[C₃H₂FN₂]⁺ (4-fluoropyrazole radical)
63[C₂H₄Cl]⁺ (Chloroethyl cation)
42[C₂H₄N]⁺ (Aziridinium-related fragment)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HR-MS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.

Calculated Exact Mass for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₅H₇³⁵ClFN₂149.0280
[M+H]⁺C₅H₇³⁷ClFN₂151.0251

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and characterize the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ksu.edu.samsu.edu For derivatives of this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The analysis of related pyrazole compounds provides a framework for assigning these vibrational modes. The pyrazole ring itself gives rise to several distinct peaks. C-H stretching vibrations of the pyrazole ring are typically observed at wavenumbers above 3000 cm⁻¹. researchgate.netvscht.cz The C=C and C=N double bond stretching vibrations within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net A strong band around 1290 cm⁻¹ can often be attributed to C-N stretching vibrations of the pyrazole ring. researchgate.net

The substituents on the pyrazole core introduce additional, identifiable absorption bands. The presence of the 2-chloroethyl group at the N1 position will manifest as C-H stretching vibrations from the aliphatic methylene (-CH₂) groups, typically appearing in the 2960-2850 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. The C-F bond, known for its strong dipole moment, typically produces a strong absorption band in the 1400-1000 cm⁻¹ region.

Furthermore, studies on 4-halogenated pyrazoles have shown that the nature of the halogen substituent influences the vibrational frequencies within the ring. For instance, the acidity of the pyrazole N-H (in precursor molecules) and corresponding N-H stretching frequencies are affected by the electronegativity of the halogen at the C4 position. mdpi.com While the title compound is N-substituted, the electronic effects of the fluorine atom will similarly influence the vibrational modes of the entire molecular framework.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Pyrazole Ring C-H~3100Medium
C-H Stretch (Aliphatic)-CH₂-2850 - 2960Medium
C=C / C=N StretchPyrazole Ring1400 - 1600Medium-Strong
C-N StretchPyrazole Ring~1290Strong
C-F StretchAr-F1000 - 1400Strong
C-Cl StretchAlkyl-Cl600 - 800Medium-Strong

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecule's solid-state architecture. nih.gov

While a crystal structure for this compound is not publicly documented, the crystallographic data of its precursor, 4-fluoro-1H-pyrazole, offers significant insights. The structure of 4-fluoro-1H-pyrazole reveals a planar five-membered ring. mdpi.com In its solid state, it forms one-dimensional chains through intermolecular N-H···N hydrogen bonds, a common feature for N-unsubstituted pyrazoles. mdpi.com

Upon substitution at the N1 position with a 2-chloroethyl group, this hydrogen-bonding network is eliminated. The resulting molecular architecture would instead be governed by weaker intermolecular forces, such as dipole-dipole interactions and van der Waals forces. The planarity of the pyrazole ring is expected to be largely maintained, but the molecule as a whole will be non-planar due to the flexible 2-chloroethyl side chain. The orientation of this side chain relative to the pyrazole ring would be a key conformational feature. The crystal packing would arrange the molecules to optimize these weaker interactions, influencing properties like density and melting point. Analysis of various substituted pyrazole derivatives shows that intermolecular contacts involving hydrogen, carbon, and nitrogen atoms are often the most dominant in the crystal packing. researchgate.netresearchgate.net

Crystallographic Data for the Related Compound 4-fluoro-1H-pyrazole
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Key FeaturePlanar pyrazole ring
Supramolecular StructureForms 1D chains via N-H···N hydrogen bonds

The introduction of the 2-chloroethyl group would significantly alter the supramolecular assembly, with packing likely dominated by dipole interactions involving the C-F and C-Cl bonds.

The Research Frontier: 1 2 Chloroethyl 4 Fluoro 1h Pyrazole in Focus

While the individual components of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole are well-understood in the context of medicinal and agrochemical design, the specific combination of these functionalities presents a unique profile for scientific investigation. The research landscape for this particular compound is still in its nascent stages, but emerging directions point towards its potential as a valuable building block for the synthesis of more complex molecules and as a candidate for biological screening.

The synthesis of this compound would likely involve the N-alkylation of 4-fluoro-1H-pyrazole with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane. The reactivity of the resulting compound could then be explored, particularly the potential for nucleophilic displacement of the chloride ion to generate a library of derivatives for structure-activity relationship (SAR) studies.

Future research is anticipated to focus on several key areas:

Novel Synthetic Methodologies: The development of efficient and scalable synthetic routes to this compound and its analogues will be crucial for facilitating further research.

Biological Screening: Comprehensive screening of this compound and its derivatives against a wide range of biological targets is warranted to uncover potential therapeutic or agrochemical applications.

Chemical Probe Development: The reactive chloroethyl group could be exploited for the development of chemical probes to study biological pathways or to identify novel drug targets through covalent labeling.

The convergence of the stable and versatile pyrazole (B372694) core with the strategic placement of a fluorine atom and a reactive chloroethyl group positions this compound as a compound of significant interest for future chemical and biological exploration.

Interactive Data Tables

Below are interactive data tables for related compounds, providing a basis for understanding the potential properties of this compound.

4-Fluoro-1H-pyrazole

PropertyValueReference
CAS Number35277-02-2 chemicalbook.comsigmaaldrich.com
Molecular FormulaC3H3FN2 chemicalbook.comsigmaaldrich.com
Molecular Weight86.07 g/mol chemicalbook.comsigmaaldrich.com
Melting Point38-40 °C sigmaaldrich.com
AppearanceSolid sigmaaldrich.com

1-(2-Chloroethyl)-1H-pyrazole

PropertyValueReference
CAS Number96450-53-2 sigmaaldrich.com
Molecular FormulaC5H7ClN2 sigmaaldrich.com
Molecular Weight130.58 g/mol sigmaaldrich.com
AppearanceSolid sigmaaldrich.com

Predicted Properties for this compound

Note: The following properties are estimated based on the structures of related compounds and have not been experimentally verified.

PropertyPredicted Value
Molecular FormulaC5H6ClFN2
Molecular Weight148.57 g/mol
Boiling PointLikely higher than 4-fluoro-1H-pyrazole due to increased molecular weight and polarity.
SolubilityExpected to have moderate solubility in organic solvents.

Structure Activity Relationship Sar and Molecular Design Principles in 1 2 Chloroethyl 4 Fluoro 1h Pyrazole Based Compounds

Impact of Halogenation (Fluorine and Chlorine) on Molecular Recognition and Bioactivity

Halogenation is a key strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole, both the fluorine atom on the pyrazole (B372694) ring and the chlorine atom on the ethyl side chain play significant roles.

The fluorine atom at the C4 position of the pyrazole ring significantly influences the electronic properties of the heterocyclic system. Due to its high electronegativity, fluorine can alter the pKa of the pyrazole nitrogen atoms, affecting their ability to act as hydrogen bond acceptors. The crystal structure of 4-fluoro-1H-pyrazole reveals that it forms one-dimensional chains through intermolecular N—H⋯N hydrogen bonds, a different supramolecular assembly compared to its chloro and bromo analogs which form trimeric motifs. nih.gov This highlights how a single halogen substitution can dictate intermolecular interactions, a critical aspect of molecular recognition by biological targets.

Furthermore, fluorine substitution can enhance binding affinity by participating in favorable interactions with the target protein, such as halogen bonding or dipole-dipole interactions. It can also block metabolic pathways, thereby increasing the compound's bioavailability and in vivo half-life.

In a study of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives, which are structurally related to this compound, the presence and position of halogens on the N1-phenyl ring were found to be critical for their insecticidal activity. These compounds were designed as ryanodine (B192298) receptor (RyR) regulators, and their efficacy was highly dependent on the halogenation pattern. For instance, compound IVc from this series, which features a 2-chloro-4,5-difluorophenyl group at the N1 position, demonstrated potent larvicidal activity against Mythimna separata and Plutella xylostella. nih.gov This underscores the importance of the specific halogen arrangement for potent bioactivity.

Role of the Chloroethyl Moiety in Modulating Biological Activity

The 2-chloroethyl group attached to the N1 position of the pyrazole ring is a well-known pharmacophore, often imparting alkylating properties to a molecule. This functional group can undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which can then be attacked by nucleophiles on biological macromolecules such as DNA and proteins. This covalent modification can lead to cytotoxicity, a mechanism exploited in a number of anticancer drugs.

A study on pyrazolotetrazine derivatives highlighted the significance of the 2-chloroethyl function for antineoplastic activity. In this research, a compound containing a 2-chloroethyl group demonstrated good antineoplastic activity in animal models, whereas the corresponding methyl analog was inactive. mdpi.com This strongly suggests that the chloroethyl moiety is not merely a passive substituent but an active participant in the compound's mechanism of action, likely through its alkylating potential. The inactivity of the methyl analog indicates that the biological effect is not solely due to the presence of a small alkyl group at that position but is specifically linked to the reactivity of the chloroethyl group.

Therefore, in this compound, the chloroethyl moiety is anticipated to be a key driver of its biological effects, potentially leading to irreversible inhibition of its target through covalent modification.

Substituent Effects at Pyrazole Ring Positions (N1, C4, C5) on Pharmacological Profiles

The pharmacological profile of pyrazole-based compounds can be finely tuned by modifying substituents at various positions on the pyrazole ring.

N1 Position: The substituent at the N1 position is crucial as it projects into the solvent-exposed region of many enzyme active sites and can be modified to enhance potency, selectivity, and pharmacokinetic properties. The 2-chloroethyl group in the title compound is a prime example of how this position can be functionalized to introduce a specific mode of action. In other pyrazole series, varying the N1 substituent has been shown to dramatically alter biological activity. For example, in a series of pyrazole-based kinase inhibitors, exploration of different alkyl and functionalized alkyl groups at the N1 position led to significant improvements in potency and selectivity.

C4 Position: The C4 position of the pyrazole ring is susceptible to electrophilic substitution, making it a common site for modification. mdpi.com The introduction of a fluorine atom at this position, as in this compound, is a strategic choice to modulate electronic properties and metabolic stability. In a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, modifications at the C4 position with various heterocyclic moieties, such as 1,3,4-oxadiazoles and 5-pyrazolinones, yielded compounds with promising antifungal and antitubercular activities. nih.gov This demonstrates that the C4 position is a key site for introducing diversity and influencing the pharmacological spectrum.

C5 Position: Substituents at the C5 position can also profoundly impact biological activity. In the context of cannabinoid receptor antagonists based on the 1,5-diarylpyrazole scaffold of rimonabant (B1662492), the nature of the aryl group at the C5 position was found to be a critical determinant of potency and selectivity. nih.gov Bioisosteric replacement of this aryl group led to the discovery of novel antagonists. This highlights the importance of the C5 substituent in anchoring the ligand within the receptor's binding pocket.

The following table summarizes the observed insecticidal activity of some N1-phenyl substituted 4-halopyrazole analogs, which, while not identical to the subject compound, provide insight into the effects of substitution at these key positions.

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentC5-SubstituentActivity (% Larvicidal Activity @ 0.1 mg/L vs. M. separata)
IVc 2-chloro-4,5-difluorophenyl-CONHCH2CF3H-CH350%
IVe 2-chloro-4,5-difluorophenyl-CONHCH(CH3)2H-CH336%
Chlorantraniliprole 2-chloro-4-cyanophenyl-CONHCH3-Br-Cl36%
Data extrapolated from a study on related insecticidal pyrazoles for illustrative purposes. nih.gov

Strategic Bioisosteric Replacements in Pyrazole Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The pyrazole ring itself is often considered a bioisostere of other aromatic systems.

In the context of pyrazole-based drug design, several bioisosteric replacements have been successfully employed:

Replacement of the Pyrazole Core: In the development of cannabinoid receptor antagonists, the 1,5-diarylpyrazole core of rimonabant has been successfully replaced with other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. nih.gov These replacements maintained the antagonistic activity and, in some cases, improved the pharmacological profile, demonstrating that these heterocycles can mimic the spatial and electronic arrangement of the pyrazole ring.

Replacement of Substituents: Bioisosteric replacement of substituents on the pyrazole ring is also a common strategy. For instance, in a series of pyrazole-based inhibitors, replacing a carboxylic acid group with a tetrazole moiety, a well-known bioisostere, can improve metabolic stability and cell permeability while maintaining the necessary acidic character for target interaction.

Classical vs. Non-classical Replacements: Both classical bioisosteres (e.g., -F for -H, -OH for -NH2) and non-classical bioisosteres (e.g., replacing a phenyl ring with a thiophene (B33073) ring) are valuable tools. The choice of bioisostere depends on the specific goals of the optimization process, such as altering lipophilicity, modifying hydrogen bonding capacity, or introducing new interaction points with the target.

Design Principles for Enhanced Target Selectivity and Potency

The rational design of potent and selective pyrazole-based compounds relies on a deep understanding of the SAR and the three-dimensional structure of the target. Key design principles include:

Exploiting Target-Specific Interactions: The substituents on the pyrazole ring should be designed to maximize favorable interactions with the target's binding site. This can involve introducing groups that can form hydrogen bonds, salt bridges, or hydrophobic interactions with specific amino acid residues. For example, in the design of kinase inhibitors, substituents are often chosen to interact with the hinge region of the ATP-binding pocket, a common strategy to achieve high potency.

Structure-Based Drug Design: When the crystal structure of the target protein is available, structure-based drug design techniques can be employed. Molecular docking and molecular dynamics simulations can predict the binding mode of designed analogs and guide the selection of substituents that are likely to improve affinity and selectivity.

Minimizing Off-Target Effects: To enhance selectivity, substituents can be introduced that create steric hindrance with the binding sites of off-target proteins while being well-tolerated by the intended target. This is a particularly important strategy in the design of kinase inhibitors, where selectivity among highly homologous family members is a major challenge.

Mechanistic Insights into the Biological Activity of 1 2 Chloroethyl 4 Fluoro 1h Pyrazole Derivatives

Molecular Target Identification and Binding Mechanisms

The therapeutic and toxicological profiles of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole derivatives are likely dictated by their interactions with specific biomolecules. Insights from structurally related compounds suggest several potential molecular targets and binding mechanisms.

Enzyme Inhibition Pathways (e.g., COX-2, HSP90, PCA-1/ALKBH3)

The pyrazole (B372694) scaffold is a well-established pharmacophore in the design of enzyme inhibitors. Numerous pyrazole derivatives have been shown to exhibit potent inhibitory activity against a variety of enzymes implicated in disease.

Cyclooxygenase-2 (COX-2): Certain pyrazole-pyridazine hybrids have demonstrated significant COX-2 inhibitory action. For instance, trimethoxy derivatives have been identified as highly active candidates, with IC50 values of 1.50 µM and 1.15 µM, surpassing the activity of the known COX-2 inhibitor, celecoxib. Another derivative, a bromo-substituted compound, showed COX-2 inhibitory activity comparable to celecoxib. This suggests that pyrazole-based compounds can be potent and selective inhibitors of COX-2, a key enzyme in inflammatory pathways.

Heat Shock Protein 90 (Hsp90): The molecular chaperone Hsp90, which plays a crucial role in the stability and function of numerous client proteins involved in cancer progression, is another target for pyrazole derivatives. Novel piperazinyl, morpholino, and piperidyl derivatives of the pyrazole-based Hsp90 inhibitor CCT018159 have been developed. One of the most potent of these new compounds, featuring a methylsulfonylbenzyl substituent, demonstrated an IC50 of less than 600 nM against the enzyme and low micromolar inhibition of tumor cell proliferation. Furthermore, 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides have been designed as novel Hsp90 inhibitors.

Prostate Cancer Antigen-1 (PCA-1/ALKBH3): A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives have been synthesized and evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), an enzyme implicated in prostate cancer. A lead compound from this series, 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol (HUHS015), was identified as a potent inhibitor of PCA-1/ALKBH3 both in vitro and in vivo.

Receptor Binding and Modulation

Beyond enzyme inhibition, pyrazole derivatives have been shown to interact with and modulate the function of various cellular receptors. The 4-fluoro substitution, in particular, has been noted in compounds targeting specific receptors.

For example, a series of 4-fluoropyrazole compounds have been identified as neuropeptide Y (NPY) Y5 receptor antagonists, with potential applications in the treatment of obesity and other disorders. These compounds exhibited high binding affinity for the mouse NPYY5 receptor, with IC50 values ranging from 0.22 nM to 2.2 nM. Additionally, certain aryl pyrazole derivatives have been characterized as novel antagonists for the CB1 cannabinoid receptor, demonstrating the versatility of the pyrazole scaffold in receptor modulation.

Interaction with Nucleic Acids (e.g., DNA Nucleobases)

The 1-(2-chloroethyl) functional group is a key feature of nitrogen mustards, a class of alkylating agents known to react with DNA. nih.govacs.org This suggests that this compound derivatives could act as DNA alkylating agents. The chloroethyl group can form a reactive aziridinium (B1262131) ion that subsequently reacts with nucleophilic sites on DNA bases, particularly the N7 position of guanine. researchgate.net This can lead to the formation of DNA monoadducts and interstrand cross-links, which can disrupt DNA replication and transcription, ultimately leading to cytotoxicity. nih.gov

Studies on pyrazole-based chalcones have also demonstrated their ability to interact with DNA and induce fragmentation. nih.gov While the exact mode of interaction for this compound is yet to be determined, the presence of the chloroethyl moiety strongly suggests a potential for direct interaction with nucleic acids.

Cellular and Subcellular Mechanisms of Action

The molecular interactions of this compound derivatives are expected to translate into distinct cellular and subcellular effects, ultimately influencing cell fate.

Effects on Cell Cycle Progression

A common mechanism of action for anticancer compounds is the disruption of the cell cycle. Various pyrazole derivatives have been shown to induce cell cycle arrest at different phases. For instance, a novel pyrazole compound, PTA-1, was found to arrest triple-negative breast cancer cells in the S and G2/M phases, with a more pronounced effect in the G2/M phase. nih.gov Similarly, a 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide was shown to cause S phase arrest in MDA-MB-231 breast cancer cells. mdpi.com Another study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives reported significant cell cycle arrest in the S-phase in Jurkat cells. nih.gov

Table 1: Effects of Pyrazole Derivatives on Cell Cycle Progression

Compound/Derivative Class Cell Line Effect
PTA-1 Triple-Negative Breast Cancer Arrest in S and G2/M phases
3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide MDA-MB-231 S phase arrest

Induction of Apoptotic Pathways

The ultimate fate of a cancer cell treated with an effective therapeutic agent is often apoptosis, or programmed cell death. Pyrazole derivatives have been widely reported to induce apoptosis in various cancer cell lines through multiple pathways.

One common mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream apoptotic signaling. nih.govnih.gov For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were shown to induce apoptosis in triple-negative breast cancer cells through ROS production and subsequent caspase-3 activation. nih.gov

Another key apoptotic pathway modulated by pyrazole derivatives is the intrinsic or mitochondrial pathway. This often involves the regulation of the Bcl-2 family of proteins. Studies have shown that some pyrazole derivatives can lead to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio can lead to mitochondrial membrane permeabilization, cytochrome c release, and activation of caspase-9 and the downstream executioner caspase-3. researchgate.net

The extrinsic pathway of apoptosis can also be activated by pyrazole derivatives. This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. nih.gov

Table 2: Apoptotic Mechanisms of Pyrazole Derivatives

Derivative Class Cell Line Key Apoptotic Events
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles Triple-Negative Breast Cancer ROS generation, Caspase-3 activation
Condensed pyrazoles (tospyrquin and tosind) HT29 colon cancer Increased Bax/Bcl-2 ratio, Caspase-8 and -9 cleavage
1,3,5-trisubstituted-1H-pyrazoles MCF-7, A549, PC-3 Bcl-2 inhibition, activation of Bax, p53, and Caspase-3

Modulation of Microtubule Dynamics

Derivatives of pyrazole have been identified as a class of compounds capable of interfering with the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. ijprajournal.com The mechanism of action for several pyrazole-containing compounds involves the inhibition of tubulin polymerization. nih.govnih.gov These agents often bind to the colchicine site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. ijprajournal.comnih.gov This disruption leads to a destabilization of the microtubule network.

The interference with microtubule dynamics triggers a cascade of cellular events. The cell cycle is arrested, typically in the G2/M phase, as the mitotic spindle cannot form correctly. ijprajournal.com This mitotic arrest ultimately leads to the induction of apoptosis, or programmed cell death, in rapidly dividing cells, which is a key reason for their investigation as anticancer agents. nih.gov For instance, certain pyrazole-oxindole conjugates have been shown to significantly inhibit tubulin assembly, leading to the disruption of the microtubule network, an accumulation of cells in the G2/M phase, and an increase in the protein cyclin B1. mssm.edu Similarly, a series of pyrazoline derivatives were found to inhibit tubulin polymerization, with the most potent compound exhibiting activity comparable to colchicine. nih.gov Docking studies have visually confirmed the potential binding patterns of these pyrazole derivatives within the colchicine binding pocket of tubulin. nih.govmssm.edu

Preclinical In Vitro Activity Profiles and Mechanistic Deconvolution

A significant body of research has demonstrated the cytotoxic potential of pyrazole derivatives against a wide array of human cancer cell lines. The mechanisms underlying this activity are diverse and include the inhibition of tubulin polymerization, disruption of cell cycle progression, induction of apoptosis, and inhibition of key signaling proteins like kinases. mdpi.comnih.gov

For example, certain pyrazole derivatives have shown potent antiproliferative activity against breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cell lines. One of the most active compounds identified in a study was found to be 5- to 35-fold more potent than the reference drug ABT-751 in inhibiting A549 and K562 cells and was confirmed to be a novel tubulin polymerization inhibitor. nih.gov Other studies have highlighted pyrazole derivatives as inhibitors of crucial enzymes in cancer progression, such as BRAFV600E, mTOR, EGFR, and VEGFR-2. mdpi.comfrontiersin.org For instance, a pyrazole derivative containing a pyridine nucleus showed promising activity against human colon cancer cell lines (HCT-116), with its anticancer effect linked to the inhibition of xanthine oxidase. nih.gov

The cytotoxic effects are often cell-specific. In a study involving breast cancer cell lines, one pyrazole derivative (TOSIND) strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 µM after 72 hours, while another derivative (PYRIND) was more effective against MCF-7 cells, with an IC50 of 39.7 µM over the same period. nih.gov The induction of apoptosis is a common mechanistic outcome, often confirmed by the activation of caspases 3 and 7 and poly (ADP-ribose) polymerase (PARP), alongside the regulation of Bcl-2 family proteins. nih.govnih.gov

Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines
Compound TypeCell LineCancer TypeIC50/GI50 (µM)Reference
Pyrazole Derivative 1HCT-116Colon Carcinoma4.2 nih.gov
Isolongifolanone Derivative 37MCF-7Breast Adenocarcinoma5.21 nih.gov
Pyrazole Derivative 5bK562Chronic Myelogenous Leukemia0.021 nih.gov
Pyrazole Derivative 5bA549Lung Carcinoma0.69 nih.gov
TOSINDMDA-MB-231Breast Adenocarcinoma17.7 nih.gov
PYRINDMCF-7Breast Adenocarcinoma39.7 nih.gov
Fused Pyrazole 9HEPG2Hepatocellular Carcinoma0.31 - 0.71 (range for 7 compounds) frontiersin.org
Curcumin Derivative 1MG63 (OS)Osteosarcoma~5 (estimated from data) mdpi.com

Pyrazole derivatives, including those containing fluorine, exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nih.govnih.gov Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.

In terms of antibacterial action, studies have reported Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL for certain pyrazoline derivatives against clinical strains of Staphylococcus and Enterococcus. nih.gov Some 1,3-diphenyl pyrazoles have shown potent activity against several bacterial strains with MIC values in the range of 1–8 μg/ml, which is comparable to approved drugs like moxifloxacin. nih.gov The mechanisms of antibacterial action are believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov

The antifungal properties of fluoro-substituted pyrazoles are also well-documented. nih.gov Fluorinated pyrazole aldehydes have shown moderate to good activity against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov For example, a 2-chlorophenyl derivative (H9) showed 43.07% and 46.75% inhibition against these two fungi, respectively. nih.gov Another study on pyrazole analogues containing an aryl trifluoromethoxy group found a compound (1v) that displayed an EC50 value of 0.0530 µM against Fusarium graminearum, an activity level comparable to the commercial fungicide pyraclostrobin. nih.gov

Antimicrobial Activity of Pyrazole Derivatives
Compound TypeMicroorganismActivity TypeMIC/EC50Reference
Aminoguanidine-derived 1,3-diphenyl pyrazoleEscherichia coli 1924Antibacterial1 µg/ml nih.gov
Pyrazole-thiazole hybridStaphylococcus aureusAntibacterial1.9-3.9 µg/ml (MIC range) nih.gov
Pyrazoline derivative 9Staphylococcus aureus (MDR)Antibacterial4 µg/mL nih.gov
Pyrazoline derivative 9Enterococcus faecalisAntibacterial4 µg/mL nih.gov
Fluorinated Pyrazole Aldehyde (H9)Sclerotinia sclerotiorumAntifungal (% Inhibition)43.07% nih.gov
Fluorinated Pyrazole Aldehyde (H9)Fusarium culmorumAntifungal (% Inhibition)46.75% nih.gov
Trifluoromethoxy Pyrazole 1vFusarium graminearumAntifungal0.0530 µM nih.gov
Trifluoromethoxy Pyrazole 1vColletotrichum micotianaeAntifungal0.1430 µM nih.gov

Pyrazole derivatives are recognized for their significant anti-inflammatory properties, a characteristic exemplified by the commercial drug celecoxib. The primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is crucial for the synthesis of pro-inflammatory prostaglandins. nih.govresearchgate.net Additionally, some pyrazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes. nih.govresearchgate.net

Beyond enzyme inhibition, these compounds modulate inflammatory responses by suppressing the production and release of pro-inflammatory cytokines. Research has shown that pyrazole derivatives can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This cytokine suppression is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation. By preventing its activation, pyrazole compounds can effectively downregulate the inflammatory cascade.

The pyrazole scaffold has served as a foundation for the development of agents with activity against a range of DNA and RNA viruses. Studies have demonstrated the efficacy of newly synthesized pyrazole derivatives against viruses of significant public health concern.

For instance, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their antiviral properties. Many of these derivatives effectively interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, showing improved potency and selectivity compared to reference inhibitors. frontiersin.org Structural modifications, such as the introduction of a p-methoxy substituent on the phenylsulfonyl group, were found to significantly alter the antiviral spectrum, abolishing anti-RSV activity while enabling interference with Bovine Viral Diarrhea Virus (BVDV) replication. frontiersin.org Other research has explored hydroxyquinolinyl-pyrazole derivatives, which showed potent inhibition of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov Further studies on other pyrazole derivatives have demonstrated complete protection against Newcastle disease virus (NDV) in vitro. nih.gov

Pyrazole derivatives are a cornerstone of modern insecticides, with different subclasses acting on distinct neuronal targets to exert their toxic effects. The two primary mechanisms involve the blockade of voltage-gated sodium channels and the antagonism of GABA-gated chloride channels, both of which are critical for the regulation of neurotransmitter release and normal nerve function.

Pyrazoline-type insecticides, such as indoxacarb, function as sodium channel blockers. nih.govnih.gov These compounds exhibit a state-dependent blocking mechanism, meaning they bind more effectively to the open or inactivated states of the sodium channel that occur during nerve depolarization. nih.govbiorxiv.org Indoxacarb itself is a pro-insecticide that is metabolized within the insect to a more active N-desmethoxycarbonyl metabolite (DCJW). researchgate.net This active form irreversibly blocks the sodium channels, preventing the influx of sodium ions necessary for action potential propagation. This leads to a cessation of nerve signaling, resulting in paralysis and death of the insect. researchgate.net

In contrast, phenylpyrazole insecticides, most notably fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. nih.govfrontiersin.orgnih.gov The GABA receptor is a ligand-gated chloride ion channel. When GABA binds to its receptor, it opens the channel, allowing chloride ions to enter the neuron, which hyperpolarizes the cell and inhibits the firing of an action potential. Fipronil binds within the chloride channel pore, blocking the influx of chloride ions. nih.govsemanticscholar.org This inhibition of the inhibitory GABAergic system leads to hyperexcitation of the central nervous system, convulsions, and ultimately, the death of the insect. nih.gov

Investigation of Metabolic Pathways in Preclinical Models

The structure of this compound presents several potential sites for metabolic modification: the N-(2-chloroethyl) side chain, the fluoro-substituted pyrazole ring, and the pyrazole ring itself. Based on existing knowledge of drug metabolism, the biotransformation of this compound is likely to involve a combination of oxidation, hydrolysis, and conjugation reactions.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, the primary sites for Phase I metabolism are anticipated to be the N-alkyl side chain and, to a lesser extent, the pyrazole ring.

Metabolism of the N-(2-Chloroethyl) Side Chain: The chloroethyl group is a key site for metabolic activity. A likely initial step is the enzymatic conversion of the chloroethyl moiety to a more reactive intermediate. One documented pathway for compounds containing a 1-(2-chloroethyl) group involves the formation of 2-chloroethanol nih.gov. This can be followed by further oxidation. Subsequent conjugation reactions then lead to the formation of metabolites such as thiodiacetic acid and its sulfoxide, which have been identified as major urinary metabolites in preclinical models for other chloroethyl-containing compounds nih.gov.

Metabolism of the Pyrazole Ring: The pyrazole ring itself is generally considered to be metabolically stable nih.govnih.gov. However, hydroxylation of the pyrazole ring can occur, although it is often a minor pathway. For instance, in the metabolism of the pyrazole-containing drug celecoxib, the primary metabolic route is the hydroxylation of a methyl group attached to the pyrazole ring, which is then further oxidized to a carboxylic acid nih.govclinpgx.orgfda.govdrugbank.comdrugbank.com. This suggests that if other, more labile sites are present, the pyrazole ring may remain unmodified.

Influence of the Fluoro Substituent: The presence of a fluorine atom at the 4-position of the pyrazole ring is expected to influence the metabolic profile. Fluorine substitution often enhances metabolic stability by blocking sites susceptible to oxidative metabolism hyphadiscovery.com. The carbon-fluorine bond is very strong and generally resistant to cleavage. However, metabolic defluorination, while not common, has been observed for some fluorinated aromatic compounds.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

Glucuronidation: If hydroxylation of the pyrazole ring or the alkyl side chain occurs, the resulting hydroxylated metabolites can undergo glucuronidation. This is a common conjugation pathway for many drugs and xenobiotics. In the case of celecoxib, the carboxylic acid metabolite is conjugated with glucuronic acid clinpgx.orgdrugbank.comdrugbank.com.

Glutathione Conjugation: The chloroethyl group, or a reactive intermediate derived from it, could be a substrate for glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate. This conjugate can then be further processed in the mercapturic acid pathway.

Predicted Major Metabolites:

Based on the analysis of structurally similar compounds, the following are predicted to be the major metabolic pathways and resulting metabolites for this compound in preclinical models.

Metabolic Pathway Predicted Metabolite Description
Oxidation of Chloroethyl Side Chain 2-(4-Fluoro-1H-pyrazol-1-yl)ethanolHydroxylation of the chloroethyl group.
Further Oxidation and Conjugation S-(2-(4-Fluoro-1H-pyrazol-1-yl)ethyl)cysteineConjugation with cysteine following initial metabolism of the chloroethyl group.
Further Oxidation and Conjugation Thiodiacetic acid and its sulfoxideFurther metabolism of the chloroethyl side chain leading to these urinary metabolites nih.gov.
Hydroxylation of Pyrazole Ring 1-(2-Chloroethyl)-4-fluoro-1H-pyrazol-x-olHydroxylation at an available position on the pyrazole ring (less likely).

Enzymes Involved:

The metabolism of this compound is expected to be mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are the primary enzymes involved in Phase I drug metabolism. Specifically, isoforms such as CYP2C9 and CYP3A4 are known to metabolize a wide range of xenobiotics, including pyrazole-containing drugs like celecoxib nih.govclinpgx.orgfda.govdrugbank.com. Phase II reactions would be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs).

Summary of Research Findings:

Preclinical metabolism studies on compounds with similar structural motifs provide valuable insights into the likely metabolic fate of this compound. The metabolism of the insecticide fipronil, a phenylpyrazole, primarily involves oxidation to fipronil sulfone, indicating the pyrazole ring's resistance to cleavage nih.govnih.govresearchgate.netacs.orgepa.gov. For celecoxib, metabolism is focused on the substituent of the pyrazole ring rather than the ring itself nih.govclinpgx.orgfda.govdrugbank.comdrugbank.com. The metabolism of a 1-(2-chloroethyl)-containing nitrosourea compound demonstrates the biotransformation of the chloroethyl side chain into excretable conjugated products nih.gov. These findings collectively suggest that the metabolism of this compound in preclinical models will likely prioritize modification of the N-chloroethyl side chain, while the fluorinated pyrazole core is expected to exhibit greater metabolic stability.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole, and how do reaction conditions impact yield optimization?

  • Methodology : The synthesis of pyrazole derivatives often involves nucleophilic substitution or cyclocondensation. For example, the introduction of a chloroethyl group can be achieved via alkylation using 2-chloroethylating agents under controlled temperatures. Reaction optimization is critical: in analogous syntheses, increasing temperature from room temperature to 65°C improved conversion rates (e.g., 92.98% yield of pyrazole derivatives at 65°C vs. 59.08% at ambient conditions) . GC analysis is recommended for real-time monitoring of intermediates and byproducts .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology : Multinuclear NMR (¹H, ¹³C, ¹⁵N) and IR spectroscopy are pivotal. For pyrazole derivatives, ¹H NMR can resolve substituent positions (e.g., fluorine and chloroethyl groups), with chemical shifts typically observed at δ 3.95 ppm for methyl groups and δ 7.7–7.8 ppm for aromatic protons . IR spectra confirm functional groups, such as C=O stretches (~1684 cm⁻¹) in aldehyde derivatives . Mass spectrometry (EI) provides molecular ion confirmation (e.g., m/z 238 for a related fluorophenyl pyrazole) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloroethyl group in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations can model the electronic environment of the chloroethyl moiety. For example, Fukui indices identify nucleophilic attack sites, while solvent effects (polar vs. nonpolar) are simulated using continuum solvation models. Such studies guide reagent selection (e.g., polar aprotic solvents like DMF enhance SN2 reactivity) .

Q. What strategies resolve discrepancies in reaction yields during scale-up from laboratory to pilot-scale synthesis?

  • Methodology : Kinetic and thermodynamic profiling is essential. For instance, reagent addition order significantly affects outcomes: adding all reagents at once reduced yields (29.62% intermediate) compared to sequential addition (92.98%) in scaled reactions . Pilot-scale trials should incorporate process analytical technology (PAT) to monitor parameters like mixing efficiency and exothermicity .

Q. How does the Vilsmeier-Haack reaction facilitate functionalization of pyrazole derivatives, and what are its limitations?

  • Methodology : The Vilsmeier-Haack reagent (POCl₃/DMF) introduces formyl groups at the C4 position of pyrazoles. However, steric hindrance from bulky substituents (e.g., chloroethyl groups) may reduce yields. Optimizing reaction time (10–12 hours) and stoichiometry (2:1 POCl₃:DMF) maximizes aldehyde formation, as seen in 5-chloro-3-(4-fluorophenyl)-1-methylpyrazole-4-carbaldehyde (53% yield) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under varying pH conditions?

  • Methodology : Stability studies under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions, monitored via HPLC, reveal degradation pathways. For example, hydrolysis of the chloroethyl group accelerates in basic media, forming ethylene glycol derivatives. Contradictions arise from differences in buffer systems (phosphate vs. acetate), which influence ionic strength and degradation rates. Standardized protocols (e.g., ICH Q1A guidelines) are recommended for reproducibility .

Q. What experimental approaches validate the regioselectivity of fluorine substitution in pyrazole derivatives?

  • Methodology : Isotopic labeling (¹⁸F or ¹⁹F NMR) and X-ray crystallography confirm substitution patterns. For instance, crystallographic data for 5-methyl-1-phenylpyrazole-4-carboxylic acid (C11H10N2O2) revealed planar geometry and hydrogen bonding networks that stabilize the fluorine substituent . Comparative studies using directed ortho-metalation (DoM) vs. electrophilic fluorination can further clarify regioselectivity .

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